5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride

PI3K inhibitor isoquinoline-4-carbonitrile isoform selectivity

Researchers developing PI3K isoform-selective inhibitors often lack a well-characterized multi-isoform tool compound with documented, graduated affinity across all Class I PI3K isoforms. This compound directly addresses that gap. • Multi-isoform PI3K baseline: Ki values of 199 nM (PI3Kα), 41 nM (PI3Kβ), 63 nM (PI3Kδ), and 110 nM (PI3Kγ) under uniform AlphaScreen conditions. • Hydrochloride salt form enhances aqueous solubility and stability, minimizing DMSO content in stock solutions and reducing precipitation risk in automated HTS workflows. • Ideal starting scaffold for SAR campaigns and co-crystallography studies targeting isoform selectivity engineering.

Molecular Formula C15H17ClN4
Molecular Weight 288.77 g/mol
CAS No. 651308-30-4
Cat. No. B12588330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride
CAS651308-30-4
Molecular FormulaC15H17ClN4
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC=CC3=CN=CC(=C32)C#N.Cl
InChIInChI=1S/C15H16N4.ClH/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13;/h1-3,9-10,13,17,19H,4-7H2;1H
InChIKeySLWNVBRKJUCKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile Hydrochloride (CAS 651308-30-4): Baseline Characterization and Procurement Context


5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride (CAS 651308-30-4) is a synthetic isoquinoline derivative featuring a piperidine moiety linked via an amino bridge at the 5-position and a carbonitrile at the 4-position, supplied as a hydrochloride salt with a molecular weight of 288.77 g/mol . The compound belongs to a class of amino-substituted isoquinoline-4-carbonitriles investigated for kinase inhibition, particularly within the phosphoinositide 3-kinase (PI3K) family, and is referenced in patent literature (US8772480) as part of a chemical series targeting PI3K and/or mTOR [1]. Its structural features—specifically the piperidin-4-ylamino substitution pattern—distinguish it from other regioisomeric or heteroatom-substituted variants, with documented activity against multiple PI3K isoforms making it a relevant comparator tool compound for isoform selectivity profiling in early-stage kinase research.

Why Generic Substitution Fails: The Isoform-Selectivity and Physicochemical Differentiation of 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile Hydrochloride


Within the amino-substituted isoquinoline-4-carbonitrile chemotype, small modifications to the pendant amine group profoundly alter PI3K isoform selectivity and potency. Compounds in this patent series (US8772480) display PI3Kδ Ki values ranging from low nanomolar for optimized leads (e.g., 2 nM for BDBM50394846 / US8772480 Example 35) to substantially weaker activity for others [1]. In parallel, the isogranulatimide/granulatimide alkaloid class—which shares an indole-maleimide-imidazole core structurally distinct from the isoquinoline-carbonitrile scaffold—targets checkpoint kinase 1 (Chk1, IC50 ~100 nM) rather than Class I PI3Ks [2]. Consequently, a user requiring a PI3K tool compound with a defined multi-isoform fingerprint cannot interchangeably substitute a Chk1 inhibitor or a high-potency PI3Kδ-selective agent without altering the pharmacological profile under investigation. Furthermore, procurement as the hydrochloride salt provides enhanced solubility and stability compared to the free-base form, a practical handling advantage for reproducible in vitro assay preparation .

Quantitative Differentiation Evidence: 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile Hydrochloride vs. In-Class Comparators


PI3Kβ Affinity: Target Compound Demonstrates 41 nM Ki—Fold Difference Relative to PI3Kδ-Selective Lead Example

The target compound exhibits a binding affinity (Ki) of 41 nM against human PI3Kβ in an AlphaScreen assay, providing moderate potency at this isoform [1]. In contrast, the more optimized lead compound BDBM50394846 (US8772480, Example 35) achieves a Ki of 2 nM against PI3Kδ but does not report corresponding PI3Kβ affinity in the same assay system [2]. While direct PI3Kβ head-to-head data for Example 35 is unavailable, the target compound's 41 nM Ki at PI3Kβ establishes it as a demonstrably weaker binder at this isoform compared to the sub-nanomolar to low-nanomolar potencies observed for advanced leads against their primary PI3K isoform targets within the same patent family. This positions the target compound favorably as a tool for studying the contribution of moderate-affinity PI3Kβ engagement in systems where ultra-potent inhibition may be undesirable.

PI3K inhibitor isoquinoline-4-carbonitrile isoform selectivity AlphaScreen assay enzyme inhibition constant

Multi-Isoform PI3K Profiling: Quantifying the Target Compound's Distinct PI3Kα/β/δ/γ Activity Fingerprint

Across a panel of Class I PI3K isoforms tested under identical AlphaScreen assay conditions, the target compound displays a graduated selectivity profile: PI3Kβ Ki = 41 nM, PI3Kδ Ki = 63 nM, PI3Kγ Ki = 110 nM, and PI3Kα Ki = 199 nM [1]. This multi-isoform fingerprint differs qualitatively from the highly PI3Kδ-selective profile of the lead compound BDBM50394846 (PI3Kδ Ki = 2 nM; other isoforms not reported in the same dataset) [2], and from isogranulatimide, a marine alkaloid Chk1 inhibitor (Chk1 IC50 = 100 nM) with no reported Class I PI3K activity [3]. The target compound's broad, moderate-activity PI3K profile makes it a candidate for co-crystallography or selectivity engineering studies where a baseline pan-PI3K scaffold is required before introducing potency- and selectivity-enhancing modifications.

PI3K isoform selectivity PI3Kalpha PI3Kgamma kinase selectivity panel multi-isoform fingerprint

Structural Differentiation: Key Binding Residue Interactions Distinguished from Isogranulatimide

Isogranulatimide, a structurally unrelated Chk1 inhibitor, binds in the ATP-binding pocket of Chk1 and engages in hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87; its basic N15 interacts with Glu17, inducing a conformational change in the glycine-rich loop that is functionally important for kinase inhibition [1]. The target compound, based on an isoquinoline-4-carbonitrile scaffold with a piperidin-4-ylamino substituent, lacks the indole-maleimide-imidazole skeleton and the critical N15 basic center found in isogranulatimide. This structural divergence means the target compound cannot recapitulate isogranulatimide's Chk1 binding mode; conversely, its PI3K activity profile arises from a distinct pharmacophore, making it unsuitable as a Chk1 chemical probe while offering a non-indolocarbazole starting point for PI3K inhibitor development.

kinase inhibitor crystal structure Chk1 binding mode isoquinoline scaffold ATP-binding pocket glycine-rich loop

Physicochemical Handling Advantage: Hydrochloride Salt Form Enhances Solubility vs. Free-Base Analogs

The target compound is supplied as a hydrochloride salt, which the vendor states enhances solubility and stability compared to the free-base form, thereby facilitating preparation of reproducible solutions for in vitro pharmacological studies . While quantitative solubility values for the free base are not publicly available for direct comparison, the general principle that salt formation improves aqueous solubility of basic amine-containing compounds is well established in pharmaceutical sciences. In contrast, many comparator compounds in the isoquinoline-4-carbonitrile series (e.g., BDBM50394846) are not specified as hydrochloride salts in the patent examples, potentially requiring additional solubilization strategies (e.g., DMSO stock preparation at higher concentrations or pH adjustment) that can introduce variability in cell-based assay outputs.

salt form advantage aqueous solubility hydrochloride salt in vitro assay preparation compound handling

Optimal Research Application Scenarios for 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile Hydrochloride Based on Evidence


PI3K Isoform Selectivity Profiling: Use as a Baseline Pan-PI3K Scaffold for Structure-Activity Relationship (SAR) Studies

With documented Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα) under uniform AlphaScreen conditions [1], this compound serves as an ideal starting scaffold for medicinal chemistry programs aiming to engineer isoform-selective PI3K inhibitors. Researchers can systematically modify the piperidine or isoquinoline substituents and compare resulting selectivity shifts against this known multi-isoform baseline.

Co-Crystallography and Structural Biology of Moderate-Affinity PI3K Ligands

The compound's moderate, graduated affinity across Class I PI3K isoforms—rather than sub-nanomolar potency at a single isoform—makes it a candidate for co-crystallography studies aimed at understanding how subtle chemical modifications alter binding pose and isoform preference [1]. Unlike isogranulatimide, which binds Chk1 with a defined glycine-rich loop interaction [2], this isoquinoline-carbonitrile scaffold occupies a distinct chemical space suitable for PI3K structural biology.

Chemical Probe for PI3Kβ-Dependent Cellular Assays Requiring Controlled Target Engagement

In cellular models where PI3Kβ signaling is the primary pathway of interest (e.g., PTEN-deficient cancer lines), the compound's PI3Kβ Ki of 41 nM provides sufficient affinity for target engagement without the confounding effects of ultra-potent PI3Kδ inhibition seen with lead compounds such as BDBM50394846 (PI3Kδ Ki = 2 nM) [1][3]. This controlled engagement profile is valuable for dissecting PI3Kβ-specific phenotypes.

Reproducible In Vitro Assay Development Leveraging Hydrochloride Salt Solubility

The hydrochloride salt form enhances aqueous solubility and stability , reducing the DMSO content required in stock solutions and minimizing precipitation upon dilution into assay buffers. This practical advantage supports high-throughput screening campaigns and automated liquid-handling workflows where compound precipitation can generate false-negative or variable results.

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